4,6-Dibromo-5-hydroxypicolinic acid
Description
4,6-Dibromo-5-hydroxypicolinic acid is an organic building block characterized by a pyridine (B92270) ring substituted with two bromine atoms, a hydroxyl group, and a carboxylic acid group. bldpharm.comkeyorganics.net Its chemical structure positions it as a member of the substituted pyridine carboxylic acid family, a class of compounds with significant utility in various chemical domains.
| Property | Data |
| IUPAC Name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid |
| CAS Number | 64354-26-3 |
| Molecular Formula | C₆H₃Br₂NO₃ |
| Compound Class | Organic Building Blocks, Bromides, Carboxylic Acids, Alcohols |
Picolinic acid and its derivatives represent a versatile class of compounds extensively utilized in modern chemistry. Their structural and electronic properties make them adept at forming stable complexes with a wide range of metal ions. This characteristic is leveraged in fields such as biomedical imaging, where they serve as pendant arms in ligands for MRI contrast agents, and in radiopharmaceutical applications. nih.gov
The synthesis of novel picolinic acid derivatives is an active area of research, with studies focusing on creating new molecules for potential therapeutic uses. pensoft.netresearchgate.net These derivatives often serve as crucial intermediates in the synthesis of more complex molecules, including those targeted for the treatment of respiratory disorders. google.com The derivatization of the picolinic acid core, for instance, has been used to enhance the analytical detection of corticosteroids in biological samples by improving their ionization efficiency in mass spectrometry. nih.gov The introduction of various substituents onto the picolinic acid backbone can significantly alter the resulting molecule's crystal packing and intermolecular interactions, demonstrating how small structural changes can influence solid-state behavior. nih.gov
Substituted pyridine carboxylic acids are foundational scaffolds in organic chemistry and drug discovery. The pyridine ring itself is a key heterocyclic structure, and its basic nitrogen atom allows it to act as a base, nucleophile, and ligand in various reactions. youtube.com When combined with a carboxylic acid group, the resulting molecule gains additional polarity and the ability to coordinate with metal ions, a particularly useful feature for enzyme inhibition. nih.gov
The true power of this scaffold lies in the ease of substitution at multiple positions on the pyridine ring, which provides chemists with the flexibility to fine-tune molecular properties. nih.gov This adaptability makes pyridine carboxylic acid derivatives valuable building blocks for creating a diverse array of more complex molecules. ontosight.ai Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have further streamlined the creation of substituted biaryl compounds from heterocyclic carboxylic acids, including those based on pyridine. organic-chemistry.org The versatility of these compounds is highlighted by their presence in a wide range of pharmaceuticals used to treat conditions from tuberculosis to cancer. nih.gov
Research into halogenated hydroxypicolinic acids has yielded specific and efficient synthetic pathways. A notable method for preparing related compounds, such as 4,6-dibromo-3-hydroxypicolinate esters, involves a one-step bromination-rearrangement reaction starting from furan-2-yl aminoacetates. google.com This process demonstrates a direct route to installing the dibromo-hydroxy-picolinate core structure.
Similarly, the synthesis of 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) has been achieved from furfural (B47365) through a sequence of chemical steps including cyano-amination, salt formation, and a bromination-rearrangement. google.com This nitrile-containing intermediate serves as a precursor for further transformations. Specifically, it can be converted into 4-alkoxy-3-hydroxypicolinic acids through subsequent reactions that involve substituting a bromine atom, hydrolyzing the nitrile group, and reducing the remaining halogen. google.com These synthetic strategies underscore a research trajectory focused on the efficient construction and functionalization of the halogenated hydroxypicolinic acid framework, transforming simple starting materials into highly functionalized pyridine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQSHVQNOSITQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613772 | |
| Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64354-26-3 | |
| Record name | 4,6-Dibromo-5-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64354-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4,6 Dibromo 5 Hydroxypicolinic Acid
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The synthesis of polysubstituted pyridine derivatives, such as 4,6-dibromo-5-hydroxypicolinic acid, requires sophisticated strategies for the controlled introduction of functional groups onto the pyridine core. Researchers have developed various methodologies to achieve this, primarily focusing on the functionalization of pre-existing pyridine rings or the construction of the pyridine ring from acyclic precursors. These approaches often involve electrophilic substitution reactions, with bromination being a key transformation. The regioselectivity of these reactions is a critical aspect, governed by the electronic nature of the substituents already present on the ring and the reaction conditions employed.
Bromination-Rearrangement Reactions
A notable and efficient method for the synthesis of substituted hydroxypicolinic acids involves a one-step bromination-rearrangement reaction starting from furan (B31954) derivatives. This transformation provides a direct route to highly functionalized pyridine rings.
From Furan-2-yl Aminoacetates
The synthesis of 4,6-dibromo-3-hydroxypicolinate esters can be accomplished in a single chemical step from furan-2-yl aminoacetate hydrohalide salts. google.com This process utilizes a bromination-rearrangement reaction to convert the furan ring into a di-brominated pyridine ring. google.com The starting furan compounds, specifically -(furan-2-yl)acetate hydrohalide salts where the alkyl group (R2) is a C1-C4 alkyl, are the key precursors for this transformation. google.com
Reaction Conditions and Catalytic Considerations
The bromination-rearrangement reaction is typically carried out using a suitable brominating agent. Common reagents for this purpose include bromine (Br2), 1,3-dibromo-5,5-dimethylhydantoin (B127087), or N-bromosuccinimide (NBS). google.com The reaction is preferably conducted with approximately four molar equivalents of bromine to ensure complete dibromination. google.com In practice, using an excess of the brominating agent can be advantageous for driving the reaction to completion. google.com This method offers an efficient pathway to the target molecule, although careful control of the stoichiometry of the brominating agent is crucial for optimizing the yield and minimizing the formation of byproducts.
Bromination of Substituted Picolinic Acid Precursors
An alternative strategy for the synthesis of this compound involves the direct bromination of a pre-formed, appropriately substituted picolinic acid derivative. This approach relies on the regioselective introduction of bromine atoms onto the pyridine ring.
From 5-Hydroxypyridine-2-carboxylic Acid Methyl Ester
The synthesis of this compound can be envisioned to start from 5-hydroxypyridine-2-carboxylic acid methyl ester. While direct synthesis routes from this specific precursor are not extensively detailed in the provided search results, the synthesis of related brominated hydroxypicolinic acids provides a basis for this approach. For instance, the synthesis of 5-bromo-2-hydroxyisonicotinic acid methyl ester has been achieved through a multi-step process involving diazotization and hydrolysis of an aminobromo isonicotinate (B8489971) precursor. google.com This highlights that functional group interconversions and strategic bromination are key steps in building such molecules.
Regioselective Bromination Techniques
The controlled, regioselective bromination of pyridine derivatives is a significant challenge in synthetic organic chemistry. The position of bromination is highly influenced by the directing effects of the substituents already present on the pyridine ring. For pyridine N-oxides, a mild method for regioselective C2-bromination has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source. nih.gov This technique offers excellent regioselectivity in many cases. nih.gov
For other pyridine systems, the choice of brominating agent and reaction conditions is critical. N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of various heterocyclic compounds, including quinoline (B57606) derivatives. researchgate.net The regioselectivity of NBS bromination can be controlled by the solvent and the presence of catalysts. For example, the bromination of quinoline and its derivatives with NBS in concentrated sulfuric acid leads to substitution exclusively in the homocyclic ring. researchgate.net In the synthesis of benzotropolones, the choice between DBU and DABCO as a base following bromine addition to a benzocycloheptadienone allowed for near-perfect regiocontrol in the elimination of HBr, leading to isomeric bromoolefins. nih.gov These examples underscore the principle that achieving regioselectivity in bromination reactions often requires careful selection of reagents and conditions tailored to the specific substrate.
Exploration of Alternative Synthetic Pathways
The quest for efficient and sustainable methods for producing complex molecules has led chemists to explore novel synthetic routes. One such promising avenue for the synthesis of polysubstituted picolinic acids involves the transformation of biomass-derived platform chemicals, such as furfural (B47365).
Multi-step Syntheses from Furfural Intermediates
Furfural, a readily available compound derived from lignocellulosic biomass, has emerged as a versatile starting material for the synthesis of N-heterocycles. The conversion of furfural to piperidines and pyridines represents a significant advancement in sustainable chemistry. nih.govresearchgate.net This transformation typically proceeds through a cascade of reactions, beginning with the reductive amination of furfural to produce furfurylamine. This intermediate then undergoes hydrogenation to yield tetrahydrofurfurylamine, which can subsequently be rearranged to form the piperidine (B6355638) ring. nih.govresearchgate.net Dehydrogenation of the piperidine ring can then afford the corresponding pyridine.
While a direct synthesis of this compound from furfural is not extensively documented, the established conversion of furfural to the pyridine core provides a foundational framework. A hypothetical pathway could involve the initial formation of a pyridine ring from furfural, followed by a series of functional group interconversions to arrive at the target molecule.
A key challenge in this approach is achieving the desired substitution pattern on the pyridine ring. The initial pyridine synthesis from furfural may not directly yield a precursor with the required functionalities at the correct positions. Therefore, subsequent steps to introduce the carboxyl, hydroxyl, and bromo groups are necessary.
In the context of building the picolinic acid framework, the introduction of a cyano group as a precursor to the carboxylic acid is a common strategy. While the direct cyano-amination of furfural itself is not a standard route, related "cyano-borrowing" reactions have been developed for the amination of cyanohydrins with ammonia, catalyzed by titanium complexes. stackexchange.com This highlights a potential, though indirect, method for incorporating both nitrogen and a cyano group.
A more direct approach to a cyanopyridine intermediate from other starting materials is the Bönnemann cyclization, which can produce 2-methylpyridine (B31789) from acetonitrile (B52724) and acetylene. stackexchange.com This 2-methylpyridine can then be a precursor for further functionalization.
Once a substituted pyridine is formed, the formation of an N-aminopyridinium ylide can be utilized in [3+2] cycloaddition reactions to construct more complex heterocyclic systems, which in some cases can also introduce a cyano group. rsc.org
The hydrolysis of a cyanopyridine to a picolinic acid is a well-established transformation. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions can be employed, which are suitable for a range of substituted cyanopyridines, including those bearing halogen substituents. google.com This method offers a robust and scalable approach to converting a nitrile intermediate into the final carboxylic acid.
The introduction of halogen atoms onto the pyridine ring is a critical step. For electron-deficient rings like pyridine, electrophilic halogenation often requires harsh conditions. nih.gov However, various methods have been developed to achieve this transformation under milder conditions. The regioselectivity of halogenation is highly dependent on the existing substituents on the ring.
Methodologies for Introducing Halogen and Hydroxyl Functionalities
A plausible strategy involves the synthesis of a 5-hydroxypicolinic acid derivative first, followed by halogenation. The synthesis of methyl 5-hydroxy-2-pyridinecarboxylate has been reported via the hydrogenation of methyl 5-benzyloxy-2-pyridinecarboxylate. prepchem.com This provides a key intermediate that can then be subjected to bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, which would facilitate the introduction of bromine atoms at the 4 and 6 positions.
Alternatively, a halogenated precursor could be synthesized first, followed by the introduction of the hydroxyl group. For instance, a di-brominated picolinic acid derivative could potentially undergo nucleophilic substitution to introduce the hydroxyl group, although this can be challenging on an electron-deficient pyridine ring. Another approach could be an Elbs oxidation, which has been used to introduce a hydroxyl group onto a 3-hydroxypicolinic acid to form 3,6-dihydroxypicolinic acid. nih.gov
Below is a table summarizing various synthetic strategies for the functionalization of pyridine rings:
| Functionalization | Methodology | Key Features | Reference(s) |
| Pyridine Synthesis from Furfural | Reductive amination, hydrogenation, ring rearrangement, dehydrogenation | Utilizes a renewable starting material. | nih.govresearchgate.net |
| Nitrile Hydrolysis | Continuous process under adiabatic conditions | Applicable to halo-substituted cyanopyridines. | google.com |
| Hydroxylation | Hydrogenation of a benzyloxy precursor | Provides access to 5-hydroxypicolinic acid derivatives. | prepchem.com |
| Hydroxylation | Elbs persulfate oxidation | Can introduce an additional hydroxyl group. | nih.gov |
| Halogenation | Electrophilic halogenation | Conditions depend on ring substituents. | nih.gov |
Process Optimization for Synthetic Efficiency and Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. For the synthesis of this compound, several factors would need to be considered for optimization.
In the furfural-to-pyridine conversion, the choice of catalyst is critical. Research has shown that Ru1CoNP/HAP surface single-atom alloy catalysts are effective for the transformation of furfural to piperidine. nih.govresearchgate.net Optimizing the catalyst loading, reaction temperature, and pressure would be essential for maximizing the yield and selectivity of the desired pyridine precursor.
For the hydrolysis of the nitrile intermediate, the use of a continuous flow reactor, as described for the hydrolysis of cyanopyridines, offers significant advantages in terms of scalability, safety, and control over reaction parameters compared to batch processes. google.com The concentration of the base, the initial temperature, and the residence time would be key parameters to optimize.
The halogenation step would require careful control to ensure the desired regioselectivity and to prevent over-halogenation. The choice of brominating agent, solvent, and temperature would need to be fine-tuned. The use of a less hazardous brominating agent would also be a key consideration for a scalable process.
Finally, purification of the final product and intermediates is a critical aspect of process optimization. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The development of a robust crystallization procedure for this compound would be a crucial final step in developing a scalable synthesis.
The following table outlines key parameters for process optimization in the synthesis of substituted picolinic acids:
| Process Step | Key Optimization Parameters | Potential Impact |
| Furfural to Pyridine Conversion | Catalyst type and loading, temperature, pressure, solvent | Yield, selectivity, sustainability |
| Nitrile Hydrolysis | Reactor type (batch vs. continuous), base concentration, temperature, residence time | Scalability, safety, reaction rate |
| Halogenation | Brominating agent, solvent, temperature, reaction time | Regioselectivity, yield, by-product formation |
| Purification | Crystallization solvent, temperature profile, seeding | Product purity, yield, cost |
Chemical Reactivity and Transformation Mechanisms of 4,6 Dibromo 5 Hydroxypicolinic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group, being a primary site for modification, can undergo several characteristic reactions.
The conversion of the carboxylic acid group of 4,6-Dibromo-5-hydroxypicolinic acid to an ester can be achieved through various established methods. The choice of method often depends on the desired ester and the sensitivity of the starting material to the reaction conditions.
Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. masterorganicchemistry.com For this compound, this would typically involve a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent and/or water is removed as it is formed. masterorganicchemistry.com
Reactions with Coupling Reagents: For more sensitive substrates or when milder conditions are required, coupling reagents are employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to form active esters. researchgate.netnih.gov For instance, picolinic acid can be converted to its p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters using DCC or by first converting the acid to its acid chloride. researchgate.netnih.gov These active esters are then readily reacted with the desired alcohol.
Two-Step Esterification via Acid Chloride: A common two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride can then be reacted with an alcohol to form the ester. This method is often suitable for a wide range of alcohols, including tertiary alcohols and phenols, which may not react efficiently under Fischer esterification conditions. commonorganicchemistry.com
Table 1: Representative Esterification Methods for Picolinic Acids
| Method | Reagents | General Applicability | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (excess), Acid Catalyst (e.g., H₂SO₄) | Simple primary and secondary alcohols. youtube.com | masterorganicchemistry.comyoutube.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Acid-sensitive substrates, tertiary alcohols. commonorganicchemistry.com | commonorganicchemistry.com |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Wide range of alcohols. commonorganicchemistry.com | nih.govcommonorganicchemistry.com |
| Active Ester Method | 1. SOCl₂, DMF 2. N-hydroxysuccinimide or p-nitrophenol, Base | Formation of activated esters for further reaction. nih.gov | nih.gov |
The removal of the carboxylic acid group (decarboxylation) from (hetero)aromatic systems can be a synthetically useful transformation. The ease of decarboxylation is highly dependent on the stability of the resulting carbanion or radical intermediate, which is influenced by the other substituents on the pyridine (B92270) ring.
General Mechanisms: Decarboxylative halogenation, also known as halodecarboxylation, is a process that converts carboxylic acids into the corresponding organic halides through the cleavage of a carbon-carbon bond. nih.govacs.org This can proceed through various mechanisms, often involving radical intermediates. For instance, methods have been developed for the decarboxylative bromination of (hetero)aryl carboxylic acids using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a catalyst. princeton.edu These methods are often robust and can tolerate a range of functional groups. princeton.edu All regioisomers of pyridine carboxylic acids, including picolinic acids, have been shown to undergo efficient bromodecarboxylation. princeton.edu
In the context of this compound, the presence of two electron-withdrawing bromine atoms and the hydroxyl group will influence the stability of any intermediates formed during decarboxylation. While ortho-substituents are not always required for reactivity, their electronic and steric nature plays a significant role. princeton.edu The reaction can provide access to 2,4-dibromo-3-hydroxypyridine, a potentially useful synthetic intermediate.
Transformations Involving the Bromine Substituents
The two bromine atoms at the C4 and C6 positions are key sites for introducing further molecular diversity through substitution and coupling reactions.
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. echemi.comstackexchange.comyoutube.com In this compound, both the C4 and C6 positions are activated towards nucleophilic attack. The attack of a nucleophile at these positions generates a negatively charged intermediate (a Meisenheimer-like complex) which is stabilized by resonance, including a resonance structure where the negative charge is located on the electronegative nitrogen atom. echemi.comstackexchange.com This stabilization is not possible for attack at the C3 or C5 positions.
The regioselectivity of substitution on dihalopyridines can be influenced by the nature of the substituents and the nucleophile. wuxiapptec.comresearchgate.net For instance, in 2,4-dichloropyridine (B17371), selective substitution at the C2 position can be achieved under certain Buchwald-Hartwig amination conditions. researchgate.net The electronic effects of the hydroxyl and carboxylic acid groups in this compound will further modulate the reactivity of the C4 and C6 positions. The hydroxyl group is electron-donating by resonance, which could potentially disfavor nucleophilic attack, while the carboxylic acid is electron-withdrawing. The interplay of these effects, along with steric considerations, will determine the outcome of SₙAr reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on aryl and heteroaryl halides.
C-C Bond Formation: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is applicable to bromopyridines, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. nih.govorganic-chemistry.org For this compound, selective mono- or di-coupling could potentially be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of catalyst, ligand, and base. The relative reactivity of the C4 and C6 positions would depend on steric and electronic factors.
C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. researchgate.netwikipedia.org This reaction has been successfully applied to the amination of 2-bromopyridines. chemspider.comnih.gov A range of primary and secondary amines can be coupled under these conditions, typically using a palladium precursor, a phosphine (B1218219) ligand, and a base. researchgate.net For this compound, this reaction offers a direct route to aminopyridine derivatives. Regioselective amination at either the C4 or C6 position might be possible by tuning the reaction parameters. For example, highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been reported. researchgate.net
Table 2: Common Cross-Coupling Reactions Applicable to Bromopyridines
| Reaction | Bond Formed | Typical Reagents | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | nih.govorganic-chemistry.orgyoutube.com |
| Buchwald-Hartwig Amination | C-N | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | researchgate.netwikipedia.orgchemspider.comnih.gov |
| Buchwald-Hartwig Etherification | C-O | R-OH, Pd catalyst, Ligand, Base | wikipedia.org |
C-O Bond Formation: Analogous to the C-N bond formation, the Buchwald-Hartwig methodology can also be employed for the formation of C-O bonds, coupling aryl halides with alcohols or phenols to form ethers. This provides a potential route to functionalize the C4 and/or C6 positions of this compound with alkoxy or aryloxy groups.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group at the C5-position can undergo reactions typical of phenols, such as etherification and acylation, although its reactivity will be influenced by the electronic nature of the substituted pyridine ring.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. Additionally, catalyst- and base-free methods for the N-alkylation of hydroxypyridines have been developed, which proceed through a pyridyl ether intermediate. acs.org Palladium-catalyzed etherification reactions are also a possibility. youtube.com
Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction provides a means to introduce a variety of acyl groups, potentially serving as a protecting group strategy or to modify the compound's properties. The acylation of hydroxamic acids is a known transformation, suggesting the hydroxyl group in the subject compound would be amenable to similar reactions. nih.gov
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group and the carboxylic acid group of this compound are both amenable to O-alkylation and O-acylation reactions. The relative reactivity of these sites is influenced by the reaction conditions, including the choice of base and electrophile.
O-Alkylation:
The hydroxyl group can be converted to an ether through O-alkylation. This typically involves deprotonation with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or other alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base can be critical in achieving selectivity between the phenolic hydroxyl and the carboxylic acid. For instance, a weaker base might selectively deprotonate the more acidic carboxylic acid, allowing for its esterification, while a stronger base would deprotonate both, potentially leading to a mixture of products.
A general procedure for O-alkylation of a hydroxyl group on a heterocyclic ring involves dissolving the substrate in a polar aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a base and the alkylating agent. For example, the O-alkylation of a similar N-acetylneuraminic acid derivative was achieved using sodium hydride as a base and propargyl bromide as the alkylating agent in THF.
O-Acylation:
O-acylation involves the esterification of the hydroxyl or carboxylic acid groups. The phenolic hydroxyl group can be acylated using an acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. These bases serve to neutralize the hydrogen halide produced during the reaction. The carboxylic acid group can be esterified through various methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol.
The relative ease of acylation of the hydroxyl versus the carboxylic acid group depends on the reaction conditions. In general, the formation of an ester from the carboxylic acid is often more thermodynamically favorable, but the kinetics of the reaction can be controlled to favor O-acylation of the hydroxyl group.
| Reaction Type | Reagents and Conditions | Expected Product |
| O-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., DMF) | 4,6-Dibromo-5-methoxypicolinic acid |
| O-Acylation (hydroxyl) | Acetyl chloride, Base (e.g., Pyridine) | 5-Acetoxy-4,6-dibromopicolinic acid |
| Esterification (carboxyl) | Methanol, Acid catalyst (e.g., H2SO4) | Methyl 4,6-dibromo-5-hydroxypicolinate |
Tautomerism Investigations (e.g., keto-enol tautomerism, drawing parallels from related hydroxypicolinic acids)
The presence of a hydroxyl group at the 5-position, adjacent to a nitrogen atom in the pyridine ring, introduces the possibility of tautomerism. Specifically, this compound can exist in equilibrium between its enol form (the hydroxypyridine form) and a keto form (a pyridone form). This is a type of keto-enol tautomerism. researchgate.netacs.org
Studies on related hydroxypicolinic acids, such as 6-hydroxypicolinic acid, provide valuable insights into this phenomenon. acs.org Theoretical studies have shown that for 6-hydroxypicolinic acid, the keto form is energetically more stable than the enol form. acs.org The tautomerization involves an intramolecular proton transfer from the hydroxyl oxygen to the pyridine nitrogen. acs.org This process is often in competition with the formation of a zwitterionic species, where the carboxylic acid protonates the pyridine nitrogen. acs.org
For this compound, two primary tautomeric forms can be considered:
Enol Form: this compound
Keto Form: 4,6-Dibromo-5-oxo-1,5-dihydropyridine-2-carboxylic acid
The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic effects of the substituents. The two bromine atoms, being electron-withdrawing, can influence the electron density of the pyridine ring and thereby affect the relative stabilities of the tautomers. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group in the enol form can also play a role in stabilizing this tautomer. researchgate.net
| Tautomeric Form | Key Structural Feature |
| Enol Form | C=C-OH |
| Keto Form | C=O |
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound retains a lone pair of electrons and can thus participate in reactions as a nucleophile or a base.
N-Oxidation Reactions
The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance, which can activate the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. youtube.com However, the oxygen atom also has an inductive electron-withdrawing effect.
In the case of this compound, the presence of two electron-withdrawing bromine atoms deactivates the pyridine ring, making N-oxidation more challenging than for unsubstituted pyridine. However, the reaction is still feasible under appropriate conditions. The formation of the N-oxide can be a useful synthetic strategy to modify the reactivity of the pyridine ring for subsequent functionalization. semanticscholar.org
Protonation Equilibria and Acid-Base Characteristics
This compound possesses multiple acidic and basic sites, leading to complex protonation equilibria in solution. The primary acidic sites are the carboxylic acid proton and the phenolic hydroxyl proton. The pyridine nitrogen is the primary basic site.
The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of the two bromine atoms and the pyridine ring itself. The phenolic hydroxyl group is also acidic, and its pKa will be influenced by the electronic environment. The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing bromine atoms and the carboxylic acid group. scripps.edu
The pKa values of a molecule describe the pH at which a particular functional group is 50% protonated and 50% deprotonated. organicchemistrydata.orglibretexts.org For this compound, we can estimate the approximate pKa values by considering related compounds. For example, the pKa of the carboxylic acid group in picolinic acid is around 5.4. The presence of two bromine atoms would be expected to lower this value, making it a stronger acid. The pKa of a phenolic hydroxyl group is typically around 10, but this can be lowered by electron-withdrawing substituents. The pKa of the conjugate acid of pyridine is about 5.2. scripps.edu The electron-withdrawing groups in this compound will lower this value, making the pyridine nitrogen less basic.
| Functional Group | Expected pKa Range | Effect of Substituents |
| Carboxylic Acid | < 5 | Electron-withdrawing bromine atoms increase acidity (lower pKa). |
| Phenolic Hydroxyl | 8-10 | Electron-withdrawing bromine atoms increase acidity (lower pKa). |
| Pyridine Nitrogen (pKa of conjugate acid) | < 5 | Electron-withdrawing bromine and carboxyl groups decrease basicity (lower pKa). |
Mechanistic Studies of Reaction Pathways
Mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the reaction mechanisms can be inferred from the known reactivity of its functional groups and related compounds.
Mechanism of O-Alkylation: The O-alkylation of the phenolic hydroxyl group likely proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the hydroxyl group by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether product.
Mechanism of Tautomerization: The keto-enol tautomerization is believed to occur through a series of proton transfer steps. In an acidic medium, the pyridine nitrogen can be protonated, followed by deprotonation of the hydroxyl group to form the keto tautomer. In a basic medium, the hydroxyl group can be deprotonated first, followed by protonation of the pyridine nitrogen.
Mechanism of N-Oxidation: The N-oxidation of the pyridine ring with a peroxy acid is thought to proceed via a concerted mechanism or a stepwise mechanism involving a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. This leads to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.
Mechanism of Electrophilic Aromatic Substitution: Although the pyridine ring is deactivated by the bromine atoms and the carboxylic acid group, electrophilic substitution might be possible under harsh conditions. The N-oxide derivative, being more activated, would undergo electrophilic attack more readily, with the reaction mechanism following the general principles of electrophilic aromatic substitution on pyridine N-oxides. youtube.com
Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 5 Hydroxypicolinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. By analyzing the chemical environment of each atom, it is possible to piece together the connectivity and spatial arrangement of the molecule.
¹H NMR Chemical Shift Analysis and Proton Environment Elucidation
In the ¹H NMR spectrum of a potential 4,6-Dibromo-5-hydroxypicolinic acid sample, the chemical shifts (δ) of the protons would provide critical information about their electronic environment. The pyridine (B92270) ring possesses a single proton at the 3-position. Due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the two bromine atoms, this proton is expected to be significantly deshielded and appear at a downfield chemical shift, likely in the region of δ 8.0-8.5 ppm.
The hydroxyl and carboxylic acid protons are exchangeable and would appear as broad singlets. Their exact chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, the carboxylic acid proton could be observed at a very downfield position, typically above δ 13.0 ppm, while the phenolic hydroxyl proton might appear in the range of δ 9.0-11.0 ppm.
¹³C NMR Chemical Shift Analysis and Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. For this compound, six distinct carbon signals would be expected. The carbon of the carboxylic acid group (C=O) would be the most deshielded, appearing at approximately δ 165-175 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The carbons bearing the bromine atoms (C4 and C6) would be shifted upfield compared to their non-brominated counterparts due to the heavy atom effect, while the carbon attached to the hydroxyl group (C5) would be shifted downfield. The carbon adjacent to the nitrogen and bearing the carboxylic acid (C2) and the protonated carbon (C3) would have characteristic shifts influenced by the heteroatom and substituents.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165-175 |
| C2 | 145-155 |
| C3 | 120-130 |
| C4 (C-Br) | 110-120 |
| C5 (C-OH) | 150-160 |
| C6 (C-Br) | 115-125 |
This table presents predicted ¹³C NMR chemical shifts based on known substituent effects on pyridine rings. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To definitively establish the structure, two-dimensional (2D) NMR experiments are crucial. bruker.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton on the pyridine ring with its directly attached carbon (C3). The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be even more informative, revealing long-range couplings (2-3 bonds) between protons and carbons. For instance, the proton at C3 would show correlations to the carbons at positions 2, 4, and 5, as well as the carboxylic acid carbon, thereby confirming the substitution pattern on the pyridine ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the spatial proximity of atoms.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS-ESI) for Precise Mass Determination
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is the gold standard for confirming the molecular formula of a compound. keyorganics.netcalpaclab.com For this compound (C₆H₃Br₂NO₃), HRMS would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The precise mass measurement of the molecular ion would allow for the unambiguous determination of its elemental composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS in Related Contexts
While direct MALDI-TOF mass spectrometry studies on this compound are not extensively documented in public literature, the application of this technique to structurally related compounds provides significant insight into its potential for analysis. MALDI-TOF MS is a soft ionization technique valued for its speed, high sensitivity, and tolerance for complex mixtures.
Picolinic acid itself has been identified as an effective matrix for the MALDI-TOF analysis of large biomolecules like oligonucleotides and proteins. It has shown superior performance compared to 3-hydroxypicolinic acid for analyzing oligonucleotides up to 190 bases, demonstrating the critical role of the matrix in successful desorption and ionization. researchgate.net The choice of matrix is paramount, as it must absorb the laser energy, co-crystallize with the analyte, and facilitate proton transfer to generate ions. rsc.org
In contexts more closely related to the analyte's structure, MALDI-TOF MS has been successfully applied to the rapid identification of phenolic acids. Studies have shown that phenolic acids can be analyzed directly from mixtures without an external matrix, as they can self-crystallize and form oligomeric series detectable by the spectrometer. keyorganics.net For instance, analysis of phenolic acid fractions has revealed distinct oligomeric patterns, allowing for structural analysis based on the repeating monomeric units. keyorganics.net This suggests that this compound, a phenolic acid derivative, could potentially be analyzed using similar matrix-free or specialized matrix approaches, such as with α-cyano-4-hydroxycinnamic acid (CHCA) or its chlorinated derivatives, which are known to improve signal-to-noise ratios for complex samples. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
The key functional group vibrations for this compound are expected as follows:
O-H Stretching: Two distinct, broad O-H stretching bands are anticipated. One, at higher wavenumbers (around 3300-3500 cm⁻¹), would correspond to the phenolic hydroxyl group. researchgate.net A second, very broad band, often spanning 2500-3300 cm⁻¹, would be characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.
C=O Stretching: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is expected for the carbonyl (C=O) group of the carboxylic acid. Its precise position can be influenced by intra- and intermolecular hydrogen bonding.
C=C and C=N Ring Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands confirm the presence of the aromatic heterocyclic core. researchgate.net
C-O Stretching and O-H Bending: Vibrations associated with the phenolic C-O stretch and O-H in-plane bending are typically found in the 1200-1400 cm⁻¹ range. The carboxylic acid C-O stretch and O-H bend also contribute to this region.
C-Br Stretching: The carbon-bromine bonds will produce strong absorption bands in the far-infrared region, typically between 500 and 650 cm⁻¹. The presence of two C-Br bonds may lead to multiple or broadened peaks in this area.
The table below summarizes the predicted IR absorption bands for this compound based on analogous compounds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Reference Compound(s) |
| Phenolic O-H | 3300 - 3500 | Stretching | 2,5-dihydroxy-p-benzoquinone researchgate.net |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching | Picolinic Acid researchgate.netresearchgate.net |
| Carboxylic Acid C=O | 1700 - 1730 | Stretching | Picolinic Acid researchgate.netresearchgate.net |
| Pyridine Ring C=C, C=N | 1400 - 1650 | Stretching | Picolinic Acid researchgate.netresearchgate.net |
| Phenolic/Carboxylic C-O | 1200 - 1400 | Stretching | Picolinic Acid, Phenols researchgate.net |
| Carbon-Bromine C-Br | 500 - 650 | Stretching | General Data |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
As of this review, a solved single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the structures of related compounds like 3,6-dihydroxypicolinic acid, key structural features can be anticipated. nih.gov
The molecule is expected to be largely planar due to the aromaticity of the pyridine ring. A critical feature would be the extensive network of intermolecular hydrogen bonds. The carboxylic acid group would likely form a classic hydrogen-bonded dimer with a neighboring molecule (O-H···O=C). Furthermore, the phenolic hydroxyl group and the pyridine nitrogen atom would act as additional hydrogen bond donors and acceptors, respectively, creating a robust, three-dimensional supramolecular architecture. The presence of the bulky bromine atoms would also influence the crystal packing, potentially leading to halogen bonding interactions (Br···O or Br···N).
Hydroxypicolinate ligands are versatile in coordination chemistry, capable of binding to metal ions in various modes. X-ray diffraction studies of coordination compounds reveal how these ligands arrange around a central metal ion. For example, 3-hydroxypicolinic acid (HpicOH) has been shown to coordinate with various transition metals. tandfonline.com
In complexes with palladium(II) and platinum(II), such as [M(PPh₃)₂Cl(picOH)], the 3-hydroxypicolinate (B15391739) ligand coordinates as a monodentate ligand through the carboxylate oxygen. In contrast, in a rhenium(V) complex, [ReOI₂(PPh₃)(picOH)], the ligand acts as a bidentate chelate, binding through both the pyridine nitrogen and a carboxylate oxygen, forming a distorted octahedral geometry around the metal center. tandfonline.com This chelating action results in a small O-Re-N bite angle of 74.8°. tandfonline.com
The table below presents selected crystallographic data for coordination compounds featuring 3-hydroxypicolinate, demonstrating its coordination versatility.
| Compound | Metal Ion | Coordination Geometry | Ligand Binding Mode | Space Group | Reference |
| [Pd(PPh₃)₂Cl(picOH)]·CHCl₃ | Pd(II) | Square Planar | Monodentate (O-carboxylate) | P-1 | tandfonline.com |
| [Pt(PPh₃)₂Cl(picOH)]·CHCl₃ | Pt(II) | Square Planar | Monodentate (O-carboxylate) | P-1 | tandfonline.com |
| [ReOI₂(PPh₃)(picOH)] | Re(V) | Distorted Octahedral | Bidentate (N,O-chelate) | P2₁/n | tandfonline.com |
These structures highlight that hydroxypicolinate ligands can adapt their binding mode depending on the metal ion's electronic properties and steric demands, a characteristic that would also apply to derivatives like this compound. tandfonline.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand-Metal Interactions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and interactions with metal ions. The spectrum of this compound is expected to be dominated by π→π* transitions within the substituted pyridine ring. The exact position and intensity of these absorption bands are influenced by the electronic effects of the bromo and hydroxyl substituents.
Studies on similar heterocyclic systems, like 4,6-dihydroxypyrimidine (B14393) derivatives, show that the electronic spectra are highly sensitive to pH due to protonation or deprotonation of the ring nitrogens and hydroxyl groups. thermofisher.com Similarly, the UV-Vis spectrum of this compound would be expected to shift depending on the protonation state of its phenolic, carboxylic, and pyridine nitrogen sites.
Upon coordination to a metal ion, significant changes in the UV-Vis spectrum are anticipated. These changes can arise from two main sources:
Perturbation of Ligand-Centered Transitions: Coordination to a metal alters the energy levels of the ligand's molecular orbitals, typically causing a shift (either bathochromic/red-shift or hypsochromic/blue-shift) in the π→π* absorption bands.
Appearance of Charge-Transfer Bands: New, often intense, absorption bands can appear, which are characteristic of ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For a ligand like this compound with electron-rich phenolate (B1203915) and carboxylate groups, coordination to an electron-deficient metal ion would likely result in strong LMCT bands in the visible region, leading to colored complexes. wikipedia.orgnih.gov
The analysis of these spectral changes allows for the study of complex formation, determination of stoichiometry, and calculation of binding constants. wikipedia.orgnih.gov For example, the interaction between Fe(III) and catechol-containing ligands results in intense coloration due to strong LMCT transitions, a phenomenon that would be expected for the 5-hydroxy-picolinate moiety as well. wikipedia.org
Computational Chemistry and Theoretical Investigations of 4,6 Dibromo 5 Hydroxypicolinic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4,6-Dibromo-5-hydroxypicolinic acid, DFT calculations provide fundamental insights into its behavior at the molecular level.
Elucidation of Electronic Structure and Molecular Orbitals
DFT calculations are instrumental in elucidating the electronic structure of this compound. The distribution of electron density is significantly influenced by the substituents on the pyridine (B92270) ring. The bromine atoms at positions 4 and 6 act as electron-withdrawing groups, while the hydroxyl group at position 5 is an electron-donating group. This interplay governs the molecule's reactivity and intermolecular interactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. In analogous aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the hydroxyl group and the pyridine ring, whereas the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring, influenced by the bromine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
| Molecular Orbital | Predicted Localization | Significance |
| HOMO | Hydroxyl group, Pyridine ring | Site of electrophilic attack, electron donation |
| LUMO | Carboxylic acid group, Pyridine ring | Site of nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | N/A | Indicator of chemical reactivity and stability |
Note: The precise energies and localizations would require specific DFT calculations.
Prediction of Spectroscopic Parameters
DFT methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). For this compound, theoretical calculations of ¹H and ¹³C NMR spectra can aid in the structural confirmation and assignment of experimental data. The electron-withdrawing bromine atoms and the hydroxyl group will induce characteristic shifts in the signals of the pyridine ring protons and carbons. Studies on similar substituted picolinic acids have shown that DFT calculations, often using the B3LYP functional with a suitable basis set, can reproduce experimental NMR data with good accuracy. mdpi.com
Vibrational spectroscopy is another area where DFT calculations are highly valuable. Theoretical frequency calculations can help in the assignment of complex experimental IR and Raman spectra. The characteristic vibrational modes for the O-H, C=O, C-Br, and pyridine ring stretching and bending can be calculated and compared with experimental findings.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | A single aromatic proton signal, a hydroxyl proton signal, and a carboxylic acid proton signal, with chemical shifts influenced by the electronic environment. |
| ¹³C NMR | Signals for the pyridine ring carbons, with downfield shifts for carbons attached to bromine and the carboxylic acid group, and an upfield shift for the carbon attached to the hydroxyl group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (both hydroxyl and carboxylic acid), C=O stretching, and C-Br stretching. |
Note: Specific chemical shifts and vibrational frequencies require dedicated computational studies.
Investigation of Intramolecular Proton Transfer and Tautomeric Forms
The presence of a hydroxyl group adjacent to the pyridine nitrogen and a carboxylic acid group allows for the possibility of intramolecular proton transfer and the existence of different tautomeric forms. Specifically, a proton can transfer from the hydroxyl group to the pyridine nitrogen, resulting in a zwitterionic or keto-enol tautomer. DFT calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. physchemres.org
A computational study on the closely related 6-hydroxypicolinic acid revealed that the enol form is more stable than the keto tautomer, and the energy barrier for the intramolecular proton transfer can be calculated. physchemres.org For this compound, the electronic effects of the bromine atoms would likely influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, thereby affecting the tautomeric equilibrium. The solvent environment also plays a critical role in the stability of different tautomers, a factor that can be modeled using implicit or explicit solvent models in DFT calculations. physchemres.org
| Tautomeric Form | Description | Predicted Relative Stability |
| Enol Form | The standard structure with a hydroxyl group at C5. | Likely the most stable form in non-polar solvents. |
| Keto Form (Zwitterion) | Proton transferred from the hydroxyl group to the pyridine nitrogen. | Stability is expected to increase in polar solvents. |
Note: The relative stabilities are predictions based on analogous systems and would need to be confirmed by specific calculations.
Computational Studies on Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies could explore various reactions, such as decarboxylation, nucleophilic substitution of the bromine atoms, or esterification of the carboxylic acid. By mapping the potential energy surface of a reaction, researchers can gain a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with solvent molecules and other solutes.
Conformational analysis of the carboxylic acid group's orientation relative to the pyridine ring can be performed. While rotation around the C-C bond is possible, steric hindrance from the adjacent hydroxyl group may limit the conformational freedom. MD simulations can explore the potential energy landscape associated with this rotation.
Furthermore, MD simulations can model the formation of hydrogen bonds between the hydroxyl and carboxylic acid groups of one molecule and the corresponding groups of neighboring molecules or with solvent molecules. nih.gov This is crucial for understanding its solubility and aggregation behavior in different media.
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations, including high-level ab initio methods and DFT, are employed to determine the energetics of chemical reactions with high accuracy. For this compound, these calculations can provide precise values for reaction enthalpies, Gibbs free energies, and activation energies.
For instance, the energetics of the intramolecular proton transfer can be finely tuned using different levels of theory and basis sets to achieve results that are in close agreement with experimental data, should it become available. Similarly, the thermodynamics of potential reactions, such as its complexation with metal ions, can be thoroughly investigated. These calculations are vital for predicting the feasibility and spontaneity of chemical processes involving this compound.
Applications of 4,6 Dibromo 5 Hydroxypicolinic Acid As a Versatile Synthetic Building Block
Synthesis of Complex Pyridine (B92270) Derivatives and Heterocyclic Compounds
The pyridine ring is a fundamental structural motif found in numerous natural products, pharmaceuticals, and functional organic materials. clockss.org Substituted pyridine derivatives are often synthesized from simpler, commercially available pyridines. clockss.org 4,6-Dibromo-5-hydroxypicolinic acid, with its multiple functional groups, is an excellent precursor for creating complex pyridine derivatives. The bromine atoms can be replaced through various cross-coupling reactions, the hydroxyl group can be alkylated or acylated, and the carboxylic acid can be converted into esters, amides, or other functionalities. These transformations enable the introduction of diverse substituents around the pyridine core, leading to a vast library of novel compounds with potentially unique chemical and biological properties.
The reactivity of the dibrominated pyridine core allows for sequential and site-selective reactions, providing precise control over the final molecular architecture. This controlled functionalization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the properties of materials in materials science.
Role in the Construction of Macrocyclic and Complex Organic Architectures
Macrocycles, cyclic compounds containing twelve or more atoms in the ring, are of significant interest in fields such as drug discovery and supramolecular chemistry. nih.gov The synthesis of these large rings often requires strategic planning and the use of pre-functionalized building blocks. This compound can play a crucial role in the construction of macrocyclic structures.
The carboxylic acid and hydroxyl groups can participate in intramolecular cyclization reactions, such as macrolactonization, to form the macrocyclic ring. nih.gov Furthermore, the bromine atoms provide handles for intramolecular cross-coupling reactions, another powerful strategy for macrocycle synthesis. For instance, a double Sonogashira cross-coupling reaction between a di-alkyne and the dibromo-pyridine core can lead to the formation of shape-persistent macrocycles with a pyridine unit embedded in the structure. nih.gov
The ability to pre-install functional groups on the pyridine ring before macrocyclization adds another layer of complexity and allows for the creation of highly functionalized macrocyclic architectures with tailored properties.
Precursor for Active Pharmaceutical Ingredient Synthesis
The various reactive sites on the molecule allow for the systematic modification and optimization of its structure to improve binding affinity to biological targets, enhance pharmacokinetic properties, and reduce off-target effects. The ability to generate a diverse range of derivatives from a single precursor is highly valuable in the drug discovery process. For example, a patent for pyridine carbonyl derivatives as TRPC6 inhibitors describes the synthesis of various substituted pyridines, highlighting the importance of this class of compounds in therapeutic applications. google.com
Building Block in Combinatorial Organic Synthesis for Chemical Library Generation
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds, known as chemical libraries. These libraries are then screened for biological activity or other desired properties. The multi-functional nature of this compound makes it an ideal building block for combinatorial synthesis.
By employing a variety of reaction partners for each of the reactive sites (the two bromine atoms, the hydroxyl group, and the carboxylic acid), a vast and diverse library of pyridine derivatives can be generated from this single precursor. This approach significantly accelerates the discovery of new lead compounds in drug development and novel materials with specific functions. Strategies for the diversity-oriented synthesis of macrocycles often rely on such versatile building blocks to generate large and structurally diverse libraries. cam.ac.uk
Ligand Design in Coordination Chemistry for Metal Complex Formation
The pyridine nitrogen atom and the adjacent hydroxyl and carboxylic acid groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex. The specific arrangement of these donor atoms allows for the chelation of metal ions, forming stable complexes.
By modifying the substituents on the pyridine ring, the electronic and steric properties of the ligand can be fine-tuned. This, in turn, influences the properties of the resulting metal complex, such as its catalytic activity, photophysical properties, or magnetic behavior. The ability to systematically alter the ligand structure is crucial for the rational design of metal complexes with desired functions. 6-Hydroxypicolinic acid, a related compound, is known to be an aromatic carboxylic acid and a member of the pyridines, highlighting the general utility of this structural motif in coordination chemistry. nih.gov
Emerging Research Areas and Future Outlook for 4,6 Dibromo 5 Hydroxypicolinic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the need for processes that are both efficient and environmentally benign. jocpr.com A key metric in this endeavor is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com For a molecule like 4,6-Dibromo-5-hydroxypicolinic acid, developing sustainable and atom-economical synthetic routes is a primary area for future research.
Current synthetic approaches to substituted picolinic acids often involve multi-step sequences that may generate significant waste. nih.gov Future research will likely focus on the development of more direct and efficient methods. For instance, catalytic C-H functionalization represents a promising avenue for the direct introduction of functional groups onto the pyridine (B92270) ring, potentially reducing the number of synthetic steps and improving atom economy. nih.gov The selective oxidation of a corresponding picoline derivative is another potential route that could be optimized for sustainability. google.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Bromination | Direct introduction of bromine atoms, high atom economy. | Development of selective and robust catalysts. |
| Multi-component Reactions | Convergent synthesis, reduction of intermediate isolation steps. | Optimization of reaction conditions and catalyst systems. rsc.org |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Adaptation of batch reactions to continuous flow processes. |
This table outlines potential sustainable synthetic strategies for this compound, highlighting their advantages and areas for future research.
Exploration of Novel Chemical Transformations and Catalytic Applications
The unique arrangement of functional groups in this compound opens the door to a wide array of novel chemical transformations and potential catalytic applications. The picolinic acid moiety is a well-established chelating agent for various metal ions, suggesting that this compound could serve as a versatile ligand in coordination chemistry. nih.govnih.govresearchgate.net
The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The hydroxyl group can be leveraged for derivatization or to modulate the electronic properties of the molecule. Future research is expected to explore the use of this compound and its derivatives as ligands in catalysis, potentially for reactions such as carbon-carbon bond formation, oxidations, or reductions. researchgate.net The pyridine nitrogen itself can also be a site for catalytic activity. mdpi.com
| Potential Application | Relevant Functional Groups | Anticipated Research Direction |
| Homogeneous Catalysis | Picolinic acid, Pyridine N | Synthesis of metal complexes and evaluation of their catalytic activity. researchgate.net |
| Asymmetric Catalysis | Chiral derivatives | Development of chiral ligands for enantioselective transformations. |
| Photocatalysis | Pyridine ring | Investigation of photoredox properties for light-driven reactions. |
This table summarizes the potential catalytic applications of this compound, indicating the key functional groups and future research avenues.
Advanced Computational Studies for Predictive Design and Property Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. iiste.orgjournaleras.com For this compound, advanced computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
DFT calculations can be employed to predict key parameters such as bond lengths, bond angles, and electronic properties like the HOMO-LUMO gap, which are crucial for understanding the molecule's stability and reactivity. nih.govnih.gov Furthermore, computational modeling can be used to simulate the interaction of the molecule with metal centers, aiding in the design of novel catalysts. acs.org Time-dependent DFT (TD-DFT) can predict the photophysical properties of the molecule and its derivatives, which is essential for applications in areas like functional materials and photocatalysis. nih.gov
| Computational Method | Predicted Properties | Potential Impact on Research |
| Density Functional Theory (DFT) | Geometric structure, electronic properties, reactivity indices. iiste.org | Guidance for synthetic efforts and prediction of reaction outcomes. |
| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited state properties. nih.gov | Design of molecules with tailored photophysical characteristics. |
| Molecular Docking | Binding affinity to biological targets. | Early-stage evaluation for potential pharmaceutical applications. |
This table highlights how advanced computational methods can be applied to this compound to predict its properties and guide research.
Potential in Functional Materials Design and Synthesis
The structural rigidity of the pyridine core, combined with the potential for intermolecular interactions through hydrogen bonding (from the carboxylic acid and hydroxyl groups) and halogen bonding (from the bromine atoms), makes this compound a promising building block for the design and synthesis of functional materials. mdpi.com
Future research could explore the incorporation of this molecule into metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. The ability of the picolinic acid moiety to coordinate with metal ions provides a clear pathway for the construction of such materials. researchgate.net The bromine atoms could be utilized to introduce specific functionalities or to tune the packing and properties of the resulting materials. Furthermore, the development of polymers incorporating this monomer could lead to new materials with interesting electronic or optical properties. researchgate.netrsc.orgst-andrews.ac.uk
| Material Type | Key Molecular Features | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Picolinic acid, rigid core | Gas storage, separation, catalysis. |
| Coordination Polymers | Picolinic acid, halogen atoms | Luminescent materials, sensors. researchgate.net |
| Functional Polymers | Polymerizable derivatives | Electronic devices, membranes. mdpi.comresearchgate.net |
This table illustrates the potential of this compound as a building block for various functional materials and their potential applications.
Unexplored Reactivity Profiles and Derivatization Opportunities for Novel Applications
Beyond the more predictable reactivity of its functional groups, this compound likely possesses unexplored reactivity profiles that could lead to novel applications. The interplay between the electron-withdrawing bromine atoms and the electron-donating hydroxyl group on the pyridine ring could result in unique chemical behavior.
Future investigations may uncover novel dearomatization reactions, ring-opening transformations, or unexpected cyclization pathways. mdpi.com The Hammick reaction, a decarboxylative coupling specific to α-picolinic acids, could be explored with this substituted derivative to generate novel carbinol compounds. wikipedia.org Derivatization of the carboxylic acid to amides or esters, or the hydroxyl group to ethers, could generate a library of new compounds with diverse properties. kcl.ac.uknih.gov The selective functionalization of one bromine atom over the other would also be a significant area of research, enabling the synthesis of highly specific and complex molecules. These new derivatives could then be screened for a wide range of applications, including as enzyme inhibitors or in other medicinal chemistry contexts. dovepress.comnih.gov
| Reaction Type | Potential Outcome | Significance |
| Selective Halogen Dance Reaction | Isomerization to other dibromo-hydroxypicolinic acids. | Access to novel isomers with different properties. |
| Decarboxylative Coupling | Formation of new C-C bonds at the 2-position. | Synthesis of complex pyridyl-containing molecules. |
| Site-selective Derivatization | Functionalization of one bromine over the other. | Creation of highly tailored molecular structures. |
This table explores potential unexplored reactivity and derivatization opportunities for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-dibromo-5-hydroxypicolinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of 5-hydroxypicolinic acid derivatives. Key factors include stoichiometric control of brominating agents (e.g., Br₂ or NBS) and temperature modulation to avoid over-bromination. For example, controlled addition of HBr under anhydrous conditions at 0–5°C minimizes side reactions . Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regioselectivity and purity.
Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm). Infrared (IR) spectroscopy detects hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, though bromine’s heavy-atom effect complicates data collection .
Q. How does the electron-withdrawing effect of bromine substituents influence the compound’s acidity and solubility?
- Methodological Answer : The bromine atoms at positions 4 and 6 enhance acidity of the hydroxyl (pKa ~3–4) and carboxylic acid (pKa ~1–2) groups via inductive effects. Solubility in polar solvents (e.g., DMSO, methanol) is moderate but decreases in aqueous solutions due to hydrophobic bromine substituents. Comparative studies with non-brominated analogs (e.g., 5-hydroxypicolinic acid) highlight these trends .
Advanced Research Questions
Q. What catalytic applications exist for this compound in cross-coupling reactions?
- Methodological Answer : The compound may serve as a ligand precursor in palladium-catalyzed reactions. For instance, decarboxylative cross-coupling with aryl halides (e.g., Suzuki-Miyaura) requires ligand optimization. Testing its Pd(II) adducts under inert atmospheres (N₂/Ar) at 80–100°C can reveal catalytic efficiency. Monitor yields via HPLC and compare with established ligands like triphenylphosphine .
Q. How can researchers resolve contradictions in spectroscopic data for halogenated picolinic acid derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. For example, keto-enol tautomerism in the hydroxyl group may shift NMR peaks. Use deuterated solvents (DMSO-d₆, CDCl₃) and variable-temperature NMR to stabilize specific tautomers. Cross-validate with computational methods (DFT calculations) to predict dominant conformers .
Q. What strategies mitigate decomposition of this compound under high-temperature or photolytic conditions?
- Methodological Answer : Stability studies via thermogravimetric analysis (TGA) and UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) identify degradation pathways. Additives like radical scavengers (BHT) or storage in amber vials at –20°C reduce photolytic debromination. Compare degradation products using LC-MS .
Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like metalloenzymes. The hydroxyl and carboxylic acid groups may chelate metal ions (e.g., Zn²⁺), while bromine atoms enhance hydrophobic interactions. Validate predictions with in vitro assays (e.g., fluorescence quenching for binding studies) .
Research Design & Analysis
Q. How can the PICO(T) framework structure studies on the compound’s reactivity or biological activity?
- Methodological Answer :
- Population : Halogenated picolinic acid derivatives.
- Intervention : Varying substituents (e.g., Br vs. Cl) or reaction conditions.
- Comparison : Non-halogenated analogs or alternative ligands.
- Outcome : Reaction yield, binding affinity, or thermal stability.
- Time : Short-term stability (hours) vs. long-term storage (months).
Example: In Pd-catalyzed cross-coupling reactions, does this compound, compared to 4-chloro analogs, improve yield under identical conditions? .
Q. What statistical methods are appropriate for analyzing substituent effects on the compound’s physicochemical properties?
- Methodological Answer : Multivariate regression models correlate electronic parameters (Hammett σ) with experimental data (pKa, solubility). Principal component analysis (PCA) reduces dimensionality in datasets comparing brominated and non-brominated derivatives. Use software like R or Python’s SciPy for robust statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
